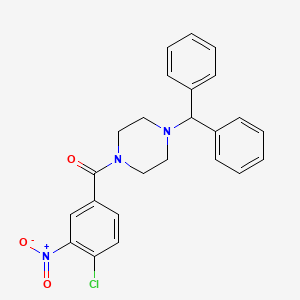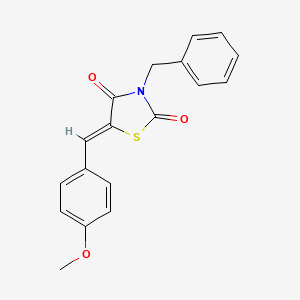
1-(4-chloro-3-nitrobenzoyl)-4-(diphenylmethyl)piperazine
Descripción general
Descripción
1-(4-chloro-3-nitrobenzoyl)-4-(diphenylmethyl)piperazine, also known as AG-1478, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer research. This compound is a potent inhibitor of the epidermal growth factor receptor (EGFR), a transmembrane protein that plays a critical role in cell proliferation, differentiation, and survival.
Mecanismo De Acción
1-(4-chloro-3-nitrobenzoyl)-4-(diphenylmethyl)piperazine inhibits EGFR by binding to the ATP-binding site of the receptor, preventing the activation of downstream signaling pathways that are critical for cell growth and survival. By inhibiting EGFR, this compound induces apoptosis, or programmed cell death, in cancer cells, thereby inhibiting their growth and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting EGFR, this compound has been shown to inhibit the activation of other receptor tyrosine kinases, such as HER2 and HER3. In addition, this compound has been shown to inhibit the activation of downstream signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, which are critical for cell growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-chloro-3-nitrobenzoyl)-4-(diphenylmethyl)piperazine has several advantages for lab experiments, including its high potency and selectivity for EGFR. In addition, this compound has been extensively studied in vitro and in vivo, making it a well-characterized compound for cancer research. However, this compound also has some limitations, including its relatively short half-life and poor solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 1-(4-chloro-3-nitrobenzoyl)-4-(diphenylmethyl)piperazine. One area of interest is the development of more potent and selective inhibitors of EGFR that can overcome the limitations of this compound. In addition, researchers are interested in studying the potential applications of this compound in combination with other cancer treatments, such as immunotherapy and targeted therapy. Finally, researchers are interested in studying the potential role of EGFR inhibitors, such as this compound, in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
Conclusion
In conclusion, this compound is a potent inhibitor of EGFR that has been extensively studied for its potential applications in cancer research. This compound inhibits EGFR by binding to the ATP-binding site of the receptor, preventing the activation of downstream signaling pathways that are critical for cell growth and survival. This compound has several advantages for lab experiments, including its high potency and selectivity for EGFR, but also has some limitations, including its relatively short half-life and poor solubility in aqueous solutions. There are several future directions for research on this compound, including the development of more potent and selective inhibitors of EGFR and the study of its potential applications in combination with other cancer treatments and in the treatment of other diseases.
Aplicaciones Científicas De Investigación
1-(4-chloro-3-nitrobenzoyl)-4-(diphenylmethyl)piperazine has been extensively studied for its potential applications in cancer research. As a potent inhibitor of EGFR, this compound has been shown to inhibit the growth and proliferation of a variety of cancer cell lines, including breast, lung, and pancreatic cancer cells. In addition, this compound has been shown to enhance the efficacy of other cancer treatments, such as radiation therapy and chemotherapy.
Propiedades
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-(4-chloro-3-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O3/c25-21-12-11-20(17-22(21)28(30)31)24(29)27-15-13-26(14-16-27)23(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,17,23H,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAAVPDRZWFXNQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-(2-{[(2-methoxyphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B3612667.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]-4-nitrobenzamide](/img/structure/B3612669.png)
![2-(benzoylamino)-N-2-pyridinyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3612676.png)
![N-(2-methoxyphenyl)-2-[(4-nitrobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3612698.png)
![(3-{3-[(3-bromophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-1H-indol-1-yl)acetic acid](/img/structure/B3612700.png)
![2-(5-{3-[(3-bromophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-2-furyl)benzoic acid](/img/structure/B3612703.png)

![ethyl 2-{[(4-methoxyphenyl)acetyl]amino}-5-{[(3-methoxyphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B3612719.png)
![2-chloro-5-(5-{3-[(3-chloro-2-methylphenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-2-furyl)benzoic acid](/img/structure/B3612726.png)
![2-(5-{2-cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-furyl)benzoic acid](/img/structure/B3612736.png)
![3-(4-methoxyphenyl)-5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3612743.png)
![3-(5-{3-[(4-chlorophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-2-furyl)benzoic acid](/img/structure/B3612745.png)
![4-{[4-(2-chlorophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B3612750.png)
![1-(3-chlorophenyl)-4-[(2,4-dichlorophenoxy)acetyl]piperazine](/img/structure/B3612763.png)